molecular formula C27H36N8O5 B14023938 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid CAS No. 82318-24-9

2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B14023938
CAS No.: 82318-24-9
M. Wt: 552.6 g/mol
InChI Key: GMHRENKQRXMRLD-UHFFFAOYSA-N
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Description

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pteridine ring, followed by the introduction of the benzoyl and amino groups. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.

Scientific Research Applications

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives and benzoyl amino acids. These compounds share structural features with 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid but may differ in their functional groups or side chains.

Uniqueness

What sets 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid apart is its specific combination of functional groups and its ability to interact with a wide range of biological targets

Properties

CAS No.

82318-24-9

Molecular Formula

C27H36N8O5

Molecular Weight

552.6 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C27H36N8O5/c1-2-3-4-5-6-7-14-35(16-18-15-30-24-22(31-18)23(28)33-27(29)34-24)19-10-8-17(9-11-19)25(38)32-20(26(39)40)12-13-21(36)37/h8-11,15,20H,2-7,12-14,16H2,1H3,(H,32,38)(H,36,37)(H,39,40)(H4,28,29,30,33,34)

InChI Key

GMHRENKQRXMRLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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